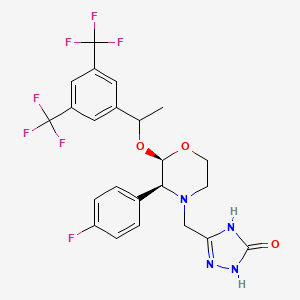
C23H21F7N4O3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C23H21F7N4O3 aprepitant . It is a substance P/neurokinin 1 receptor antagonist used primarily to prevent nausea and vomiting caused by chemotherapy and surgery . Aprepitant is a morpholine-based antiemetic that selectively targets human substance P/neurokinin 1 (NK1) receptors .
準備方法
Synthetic Routes and Reaction Conditions
Aprepitant can be synthesized through a multi-step process. One of the methods involves the reaction of ®-camphorsulfonate and potassium carbonate dissolved in dimethylformamide at 22°C. This mixture is then reacted with a solution of 3-chloromethyl-1,2,4-oxazolin-5-one in dimethylformamide .
Industrial Production Methods
The industrial production of aprepitant involves chemical synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency .
化学反応の分析
Types of Reactions
Aprepitant undergoes various chemical reactions, including:
Oxidation: Aprepitant can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: Aprepitant can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
科学的研究の応用
Aprepitant has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for quality control and calibration.
Medicine: Primarily used to prevent chemotherapy-induced nausea and vomiting.
Industry: Utilized in the pharmaceutical industry for the development of antiemetic drugs.
作用機序
Aprepitant exerts its effects by binding to and antagonizing the substance P/neurokinin 1 (NK1) receptors in both the central nervous system (CNS) and peripheral nervous system. This action inhibits the transmission of pain impulses and the emetic (vomiting) response . Additionally, aprepitant acts as a cytochrome P450 3A4 inhibitor and cytochrome P450 2C9 inducer, affecting the metabolism of various drugs .
類似化合物との比較
Similar Compounds
Fosaprepitant: A prodrug of aprepitant that is converted to aprepitant in the body.
Rolapitant: Another NK1 receptor antagonist used for similar indications.
Netupitant: Combined with palonosetron for the prevention of chemotherapy-induced nausea and vomiting.
Uniqueness
Aprepitant is unique due to its high selectivity for NK1 receptors and its ability to cross the blood-brain barrier, making it highly effective in preventing both acute and delayed chemotherapy-induced nausea and vomiting .
特性
分子式 |
C23H21F7N4O3 |
|---|---|
分子量 |
534.4 g/mol |
IUPAC名 |
3-[[(2R,3S)-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12?,19-,20+/m0/s1 |
InChIキー |
ATALOFNDEOCMKK-IWSJWDQHSA-N |
異性体SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F |
正規SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


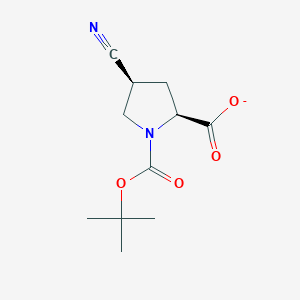
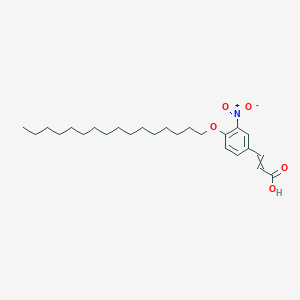
![1-(4-Hydroxy-3-methoxyphenyl)-2-(3-methoxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111997.png)


![(3aS,6S,6aS)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid;(3aR,6R,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B14112010.png)
![Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)-](/img/structure/B14112011.png)
![3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112013.png)
![(7aR)-3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B14112017.png)
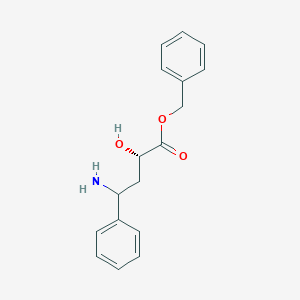
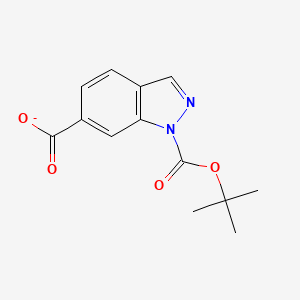
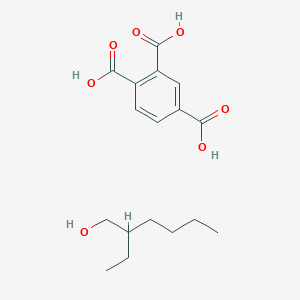
![(E)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-nitrophenyl)-N-propoxymethanimine](/img/structure/B14112044.png)
![Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)-](/img/structure/B14112048.png)
